Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
Description
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is an organic compound with the molecular formula C19H22N2O2S2 It is a derivative of quinazoline, a bicyclic compound that has been widely studied for its diverse biological activities
Properties
IUPAC Name |
methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-21-15(20)11-22-17-13-9-5-6-10-14(13)18-16(19-17)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRTQWOTFTCNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=NC2=C1CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with amines.
Thioether Formation:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives of tetrahydroquinazoline compounds possess effective antibacterial properties against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups enhances their activity against Gram-positive bacteria .
- Antifungal Activity : Some derivatives have also demonstrated antifungal efficacy against pathogens such as Candida albicans, indicating potential for therapeutic use in treating fungal infections .
Anticancer Potential
The anticancer properties of this compound have been explored in several studies:
- Cell Line Studies : The compound has been tested against various cancer cell lines. Results indicate that it can inhibit cell proliferation effectively at certain concentrations. For example, compounds with similar structures exhibited significant growth inhibition rates in human tumor cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression. Specific structural features are believed to contribute to their ability to interact with cellular targets involved in cancer progression.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
- Methyl 2-[(2-methylphenyl)-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate
Uniqueness
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is unique due to the presence of the phenyl group, which can enhance its biological activity and specificity. The sulfanyl group also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.
This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research.
Biological Activity
Methyl 2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C17H18N2O2S
Molecular Weight: 314.40 g/mol
IUPAC Name: this compound
CAS Number: 142965-56-8
The compound features a quinazoline core linked to a sulfanyl group and an acetate moiety, which contributes to its biological properties. The structural representation can be illustrated as follows:
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. A notable study demonstrated that derivatives of quinazoline possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. The mechanism typically involves the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds with similar structures have shown effectiveness in inhibiting the growth of cancer cell lines such as breast and lung cancer cells . The presence of the sulfanyl group may enhance the binding affinity to molecular targets involved in tumor progression.
Anticonvulsant Activity
The anticonvulsant effects of related quinazoline compounds have been documented in various studies. For instance, certain derivatives have been reported to exhibit significant activity in animal models of epilepsy . The mechanism is believed to involve modulation of neurotransmitter systems or direct action on ion channels.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation: Interaction with neurotransmitter receptors may underlie its anticonvulsant properties.
- Cell Cycle Disruption: By interfering with cell cycle regulators, the compound can induce apoptosis in cancer cells.
Case Studies and Research Findings
Q & A
Q. Key Optimization Parameters :
- Solvent polarity (ethanol preferred for higher yields).
- Temperature control to minimize side reactions (e.g., ester hydrolysis).
What spectroscopic and analytical methods are used to characterize this compound?
Basic Question
Standard characterization includes:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.8–3.5 ppm (tetrahydroquinazoline protons), δ 3.7 ppm (ester methyl group), and δ 4.2 ppm (SCH₂CO₂Me protons).
- ¹³C NMR : Carbonyl signals at δ 170–175 ppm confirm the ester and thioether linkages .
- IR Spectroscopy : Stretching vibrations at 1700–1750 cm⁻¹ (C=O ester) and 2550–2600 cm⁻¹ (S-H, if residual thiol present).
- Elemental Analysis : Confirms molecular formula (e.g., C₁₇H₁₈N₂O₂S) with <0.5% deviation .
Q. Advanced Characterization :
- X-ray Crystallography : Reveals non-planar geometry (dihedral angle ~120° between quinazoline and phenyl rings) and hydrogen-bonding networks stabilizing the crystal lattice .
How does the thioether functional group influence the compound's chemical reactivity?
Advanced Question
The sulfur atom in the thioether moiety enables two primary reactions:
Oxidation : Treatment with H₂O₂ or m-CPBA converts the thioether to a sulfone, altering electronic properties and bioactivity.
- Conditions : 1.5 equiv H₂O₂ in acetic acid, 0°C → RT, 2–4 hours.
- Yield : 70–85% after column purification .
Nucleophilic Substitution : The sulfur atom can act as a leaving group in SN2 reactions with alkyl halides or amines.
Q. Mechanistic Insight :
- DFT calculations suggest the thioether’s electron-rich sulfur facilitates radical scavenging, relevant to antioxidant activity studies .
What structural features correlate with its anticancer activity?
Advanced Question
- Dihedral Angle : The ~120° angle between the tetrahydroquinazoline core and phenyl ring enhances planarity, promoting intercalation with DNA or kinase binding pockets .
- Hydrogen Bonding : Crystal packing via N–H···O interactions (e.g., between the quinazoline N-H and ester carbonyl) stabilizes the bioactive conformation .
- Electron-Withdrawing Groups : The ester moiety increases electrophilicity, facilitating covalent interactions with cysteine residues in target proteins (e.g., Ras GTPase) .
Q. Resolution Strategy :
- Conduct dose-response curves across multiple cell lines.
- Validate target engagement via SPR or thermal shift assays .
What computational methods are used to model structure-activity relationships (SAR)?
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or Ras. The sulfanylacetate chain occupies hydrophobic pockets, while the quinazoline core hydrogen-bonds with catalytic lysine residues .
- QSAR Models : 3D-QSAR using CoMFA/CoMSIA identifies critical steric (e.g., phenyl ring bulk) and electrostatic (e.g., ester dipole) descriptors .
- MD Simulations : Reveal conformational stability in aqueous vs. lipid bilayer environments, guiding prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
